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Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and

product development professionals on the utilization of delta-dodecalactone in sensory

analysis research. This document delves into the nuanced sensory characteristics of this

versatile lactone, offering detailed protocols for its evaluation and application, grounded in

established scientific principles and methodologies.

Introduction: The Sensory Landscape of Delta-
Dodecalactone
Delta-dodecalactone (CAS 713-95-1) is a six-membered ring lactone that imparts a distinctive

and highly sought-after sensory profile.[1] Its character is predominantly described as creamy,

buttery, and fruity, with specific notes of peach, apricot, and coconut.[1][2] This multifaceted

aroma and flavor profile makes it a valuable ingredient in a wide array of applications, from

enhancing the richness of dairy products to adding a luscious, ripe fruit character to beverages

and confectionery.[3][4]

At low concentrations, it can introduce subtle nuances of pear and plum, while at higher levels,

its creamy and buttery notes become more pronounced.[1] Understanding the concentration-
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dependent sensory effects of delta-dodecalactone is paramount for its effective application in

product formulation.

Key Sensory Descriptors:

Primary: Creamy, Buttery, Fruity (Peach, Apricot), Coconut[1][2]

Secondary: Oily, Fatty, Sweet[1][2]

Subtle/Trace: Pear, Plum, Metallic[1]

Physicochemical Properties Relevant to Sensory
Analysis
A thorough understanding of the physicochemical properties of delta-dodecalactone is

essential for designing robust sensory experiments. These properties influence its behavior in

different food and beverage matrices, affecting its release and perception.

Property Value Source

Molecular Formula C₁₂H₂₂O₂ [1]

Molecular Weight 198.31 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 140-141 °C at 1 mmHg [1]

Melting Point -12 °C [1]

Density 0.942 g/mL at 25 °C [1]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and propylene glycol.

[5]

The low melting point of delta-dodecalactone ensures it remains in a liquid state at room

temperature, simplifying handling and incorporation into various formulations.[1] Its insolubility
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in water necessitates the use of a carrier, such as ethanol or propylene glycol, for aqueous

applications to ensure uniform dispersion.

Sensory Thresholds: A Critical Parameter
Sensory thresholds are fundamental in sensory science, defining the concentration at which a

substance becomes perceivable. There are two key thresholds to consider:

Detection Threshold: The lowest concentration of a stimulus that can be distinguished from a

blank (e.g., water).[6]

Recognition Threshold: The lowest concentration at which the stimulus can be correctly

identified.[7]

It is crucial to note that sensory thresholds are not absolute values and can be significantly

influenced by the matrix in which the compound is evaluated.[8][9] For instance, the presence

of fats, proteins, and sugars can alter the volatility and partitioning of delta-dodecalactone,

thereby affecting its perception.

While specific, peer-reviewed threshold data for delta-dodecalactone in various matrices

remains a subject for further investigation, it is generally understood to be a medium to high-

impact flavor material.

Synergistic Effects and Flavor Pairings
Delta-dodecalactone exhibits significant synergistic effects when combined with other flavor

and fragrance compounds, enhancing and modifying the overall sensory profile. This makes it

a valuable tool for creating complex and well-rounded flavor and aroma experiences.

Key Synergistic Pairings:

With other Lactones: When blended with other lactones like delta-decalactone, it can create

a more authentic and complex creamy or fruity profile. A common starting ratio for a creamy

taste is two parts delta-dodecalactone to one part delta-decalactone.

With Aldehydes: In aldehydic perfumes, it can soften any harsh metallic notes and add a

creamy roundness.[4]
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In Gourmand Accords: It enhances the warmth and richness of vanilla, chocolate, and

caramel notes.[4]

In Savory Applications: It can counterbalance aggressive savory notes from compounds like

sotolone in beef flavors and soften the phenolic notes in seafood and smoke flavors.[10]

Recommended Usage Levels in Flavors (intended for beverages at 0.05%):

Food/Beverage Category

Recommended
Concentration of Delta-
Dodecalactone in Flavor
(ppm)

Source

Dairy (Butter) Up to 6000 [10]

Dairy (Cheese) 200 - 300 [10]

Fruit (Apple) 20 [10]

Fruit (Peach, Nectarine) Up to 500 [10]

Fruit (Strawberry) 100 [10]

Brown Flavors (Caramel,

Toffee)
1000 [10]

Savory (Roast Beef) 600 [10]

Experimental Protocols for Sensory Analysis
The following protocols are designed to provide a framework for the sensory evaluation of

delta-dodecalactone. These should be adapted based on the specific research objectives and

product matrix. All sensory testing should be conducted in a controlled environment as per ISO

8589:2007 guidelines for the design of test rooms.

Protocol 1: Determination of Sensory Thresholds
This protocol outlines a method for determining the detection and recognition thresholds of

delta-dodecalactone in a simple matrix using a forced-choice ascending concentration series,

in accordance with ASTM E679.
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Objective: To determine the detection and recognition thresholds of delta-dodecalactone in a

5% sucrose solution.

Materials:

Delta-dodecalactone (high purity)

Food-grade ethanol (for stock solution)

Sucrose

Deionized, odor-free water

Volumetric flasks and pipettes

Sensory sample cups with lids, coded with random 3-digit numbers

Palate cleansers (unsalted crackers, room temperature water)

Procedure:

Stock Solution Preparation: Prepare a stock solution of delta-dodecalactone in ethanol. The

concentration should be high enough to allow for serial dilutions to the desired range.

Sample Preparation:

Prepare a 5% (w/v) sucrose solution in deionized water.

Create a series of dilutions of the delta-dodecalactone stock solution in the 5% sucrose

solution. The concentration steps should be in a geometric progression (e.g., a factor of 2

or 3). The range should start below the expected detection threshold and extend to a

concentration that is easily recognizable.

Sensory Evaluation:

Recruit and screen panelists (typically 20-30) for sensory acuity.
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Use a triangle test format (ISO 4120:2004 / ASTM E1885) for each concentration level.[11]

[12] Present panelists with three samples: two are the 5% sucrose solution (blanks), and

one contains the diluted delta-dodecalactone.

The order of presentation of the samples within the triangle should be randomized for

each panelist.

Instruct panelists to identify the "odd" sample.

After identifying the odd sample, ask the panelist to describe the perceived aroma and

flavor.

Data Analysis:

The individual detection threshold is the lowest concentration at which the panelist

correctly identifies the odd sample in two consecutive presentations.

The individual recognition threshold is the lowest concentration at which the panelist

correctly identifies the odd sample and accurately describes its characteristic flavor (e.g.,

"creamy," "peachy").

The group threshold is typically calculated as the geometric mean of the individual

thresholds.

Workflow for Sensory Threshold Determination

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://cdn.standards.iteh.ai/samples/33495/afb9521ef8d246229ae1e34375ab5a70/ISO-4120-2004.pdf
https://www.sis.se/produkter/livsmedelsteknik-cc7a1e61/sensorisk-analys/sseniso41202007/
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Evaluation

Data Analysis

Prepare Stock Solution
(delta-dodecalactone in ethanol)

Create Serial Dilutions
in 5% Sucrose Solution

Present Triangle Test
(2 blanks, 1 sample)

Recruit & Screen Panelists

Panelist Identifies 'Odd' Sample

Panelist Describes Sensory Profile

Determine Detection Threshold
(Correct identification)

Determine Recognition Threshold
(Correct identification & description)

Calculate Group Threshold
(Geometric mean)

Click to download full resolution via product page

Caption: Workflow for Sensory Threshold Determination.
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Protocol 2: Quantitative Descriptive Analysis (QDA) of
Delta-Dodecalactone in a Dairy Matrix
This protocol provides a framework for conducting a QDA to characterize the sensory profile of

delta-dodecalactone in a model dairy system, based on the principles outlined in ISO

13299:2016.[13]

Objective: To develop a comprehensive sensory profile of delta-dodecalactone in a

standardized milk-based beverage.

Materials:

Delta-dodecalactone

Standardized whole milk (UHT processed for consistency)

Reference standards for sensory attributes (e.g., peach puree, coconut cream, melted

butter)

Sensory evaluation software or ballots

Sensory booths with controlled lighting and air circulation

Procedure:

Panelist Selection and Training (8-12 panelists):

Select panelists based on their sensory acuity, motivation, and ability to articulate sensory

perceptions.

Conduct training sessions to develop a consensus vocabulary (lexicon) for the sensory

attributes of the milk beverage with and without delta-dodecalactone.

Use reference standards to anchor the sensory terms. For example:

Creamy: Reference with heavy cream.

Buttery: Reference with unsalted, melted butter.
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Peach: Reference with fresh peach puree.

Coconut: Reference with unsweetened coconut cream.

Train panelists to use a line scale (e.g., a 15-cm unstructured line scale) to rate the

intensity of each attribute.

Sample Preparation:

Prepare a control sample (standardized whole milk).

Prepare a test sample by adding a known concentration of delta-dodecalactone to the

standardized whole milk (e.g., 5 ppm). The delta-dodecalactone should be pre-dissolved

in a small amount of a suitable carrier if necessary and then thoroughly mixed into the

milk.

Present samples, coded with random 3-digit numbers, to the panelists in a monadic and

randomized order.

Sensory Evaluation:

Panelists evaluate the samples individually in sensory booths.

For each sample, panelists rate the intensity of each attribute on the provided line scale.

Provide palate cleansers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Use Analysis of Variance (ANOVA) to determine if there are significant differences in the

intensity of attributes between the control and test samples.

Visualize the results using a spider plot (radar plot) to compare the sensory profiles.

Quantitative Descriptive Analysis Workflow
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Caption: Quantitative Descriptive Analysis Workflow.

Potential Off-Notes and Considerations
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While delta-dodecalactone is a highly desirable flavor and aroma compound, its use at

excessive concentrations can lead to undesirable sensory characteristics. A potential off-note at

high levels is a "waxy" or overly "fatty" sensation that can be cloying and unappealing. It is also

important to consider the purity of the delta-dodecalactone, as impurities can introduce

unwanted notes. Therefore, it is crucial to conduct dose-response studies to determine the

optimal concentration for a specific application.

Conclusion
Delta-dodecalactone is a powerful and versatile ingredient for sensory innovation. Its unique

creamy, buttery, and fruity profile can significantly enhance the consumer appeal of a wide

range of products. By employing rigorous sensory analysis methodologies, as outlined in these

application notes, researchers and product developers can unlock the full potential of this

valuable lactone, leading to the creation of superior and more desirable consumer products.

References
ISO 4120:2004. Sensory analysis — Methodology — Triangle test.
ISO 13299:2016. Sensory analysis — Methodology — General guidance for establishing a
sensory profile.
ASTM E253-17. Standard Terminology Relating to Sensory Evaluation of Materials and
Products.
Delta-Dodecalactone: Elevate Your Fragrances and Flavors. (URL not available)
ASTM E1885-18. Standard Test Method for Sensory Analysis — Triangle Test.
SENSORY ANALYSIS HANDBOOK 2018. (URL not available)
Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery.
Scentspiracy. (URL not available)
Committee E18 Sensory Evaluation.
delta-Dodecalactone in Dairy, Fruit, Savory, Brown & Other Flavors. Perfumer & Flavorist.
(URL not available)
It's Sensory. ASTM. (URL not available)
BS Iso 4120-2004. (URL not available)
Delta Dodecalactone.
ASTM E 253 : 2024 Standard Terminology Relating to Sensory Evaluatio. Intertek Inform.
(URL not available)
Flavor Bites: δ-Decalactone. Perfumer & Flavorist. (URL not available)
Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. PMC. (URL
not available)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


DELTA-DECALACTONE. (URL not available)
Stimulus and recognition thresholds for the basic tastes in deionized w
Delta Dodecalactone Market Report | Global Forecast From 2025 To 2033.
Understanding Delta-Dodecalactone: Chemical Properties & Sourcing. (URL not available)
Sensory Thresholds for Natural Flavoring Extracts in Different Matrices.
Online Edition: "Specifications for Flavourings". Food safety and quality. (URL not available)
delta-dodecalactone, 713-95-1. The Good Scents Company. (URL not available)
Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and
2-Aminoacetophenone. PubMed. (URL not available)
Testing for sensory threshold in drinking water with added calcium.
Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children,
Adolescents, and Adults. PubMed Central. (URL not available)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. fraterworks.com [fraterworks.com]

3. nbinno.com [nbinno.com]

4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery —
Scentspiracy [scentspiracy.com]

5. Food safety and quality: details [fao.org]

6. Testing for sensory threshold in drinking... | Gates Open Research
[gatesopenresearch.org]

7. ernaehrungs-umschau.de [ernaehrungs-umschau.de]

8. researchgate.net [researchgate.net]

9. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate
and 2-Aminoacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

10. perfumerflavorist.com [perfumerflavorist.com]

11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803/docs?utm_src=pdf-body#the-sensory-role-of-delta-dodecalactone-application-notes-and-research-protocols
https://www.benchchem.com/product/b7783803?utm_src=pdf-custom-synthesis#bc-rfq
https://www.nbinno.com/article/flavors/understanding-delta-dodecalactone-chemical-properties-sourcing-ad
https://fraterworks.com/products/delta-dodecalactone
https://www.nbinno.com/flavor-and-fragrance-intermediates/delta-dodecalactone-properties-applications-benefits-vc
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
https://gatesopenresearch.org/articles/5-151
https://gatesopenresearch.org/articles/5-151
https://www.ernaehrungs-umschau.de/fileadmin/Ernaehrungs-Umschau/pdfs/pdf_2014/08_14/EU08_2014_Hoehl_englisch.pdf
https://www.researchgate.net/publication/281863627_Sensory_Thresholds_for_Natural_Flavoring_Extracts_in_Different_Matrices
https://pubmed.ncbi.nlm.nih.gov/28231131/
https://pubmed.ncbi.nlm.nih.gov/28231131/
https://www.perfumerflavorist.com/flavor/ingredients/article/22894303/deltadodecalactone-in-dairy-fruit-savory-brown-other-flavors
https://cdn.standards.iteh.ai/samples/33495/afb9521ef8d246229ae1e34375ab5a70/ISO-4120-2004.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Standard - Sensory analysis - Methodology - Triangle test (ISO 4120:2004) SS-EN ISO
4120:2007 - Svenska institutet för standarder, SIS [sis.se]

13. Standarder | Sveriges Sensoriska Nätverk [ssn.nu]

To cite this document: BenchChem. [The Sensory Role of Delta-Dodecalactone: Application
Notes and Research Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7783803/docs#the-sensory-role-of-delta-
dodecalactone-application-notes-and-research-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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